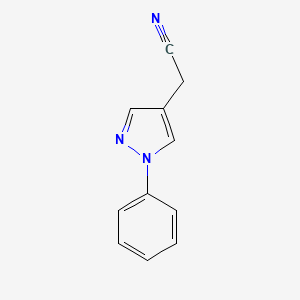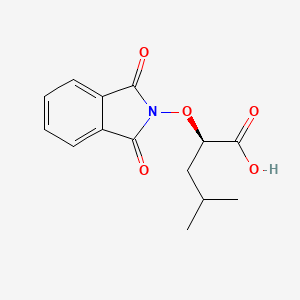
(R)-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid
Übersicht
Beschreibung
(R)-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid, also known as DIMPA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiepileptic Activity
A study by Asadollahi et al. (2019) synthesized a series of derivatives related to the given compound, focusing on their antiepileptic activity. The research highlighted the synthesis process, involving phthalic anhydride and phenylalanine under microwave radiation, leading to the formation of derivatives. These compounds were then tested for their antiepileptic efficacy in mice, with some showing significant increases in seizure latency time, indicating potential antiepileptic properties. The molecular docking studies also suggested strong interactions with the GABA_A receptor, which might underlie their antiepileptic effects (Asadollahi et al., 2019).
Effects on Tumor Hypoxia and Thermosensitivity
Research by Honess et al. (1991) investigated the effects of BW12C, a compound related to the given chemical, on tumor hypoxia and thermosensitivity in mice. The study found that BW12C could significantly increase the radiobiological hypoxic fraction in tumors, making it of interest as a potential potentiator of bioreductive agents and/or hyperthermia in cancer treatment. The compound also affected relative tissue perfusion, which could be an important determinant in increasing tumor hypoxia induced by BW12C (Honess et al., 1991).
Behavioral Effects in Rhesus Monkeys
A study by Michael et al. (1977) explored the behavioral effects of a synthetic mixture of volatile aliphatic acids, including derivatives of the given compound, on sexual behavior in rhesus monkeys. The findings indicated a significant stimulation of male mounting attempts or ejaculations in certain pairs, suggesting that these compounds, acting via olfactory pathways, have communicatory significance in rhesus monkeys (Michael et al., 1977).
Thromboxane A2 Synthetase Inhibition
Clerck et al. (1989) studied R 68 070, a compound combining specific thromboxane A2 (TXA2) synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade. The compound showed significant in vivo activity, including deep and protracted inhibition of platelet TXA2 synthetase activity and increased serum levels of immunoreactive 6-keto-PGF1α in humans. These effects suggest potential applications in analyzing the roles and interactions of arachidonic acid metabolites in experimental and human pathologies (Clerck et al., 1989).
Eigenschaften
IUPAC Name |
(2R)-2-(1,3-dioxoisoindol-2-yl)oxy-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-8(2)7-11(14(18)19)20-15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMVYIQIEZUFLJ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)ON1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)ON1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





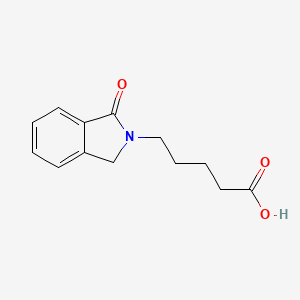
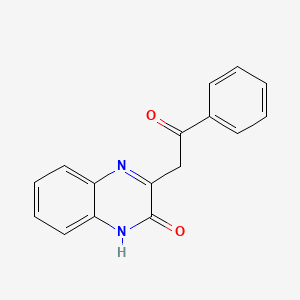
![3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one](/img/structure/B3023515.png)
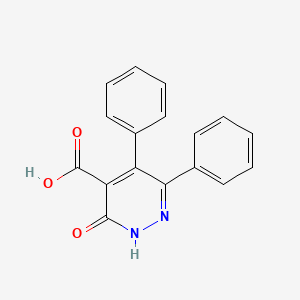
![1-(4-[4-(1H-Pyrrol-1-YL)phenoxy]phenyl)-1H-pyrrole](/img/structure/B3023517.png)

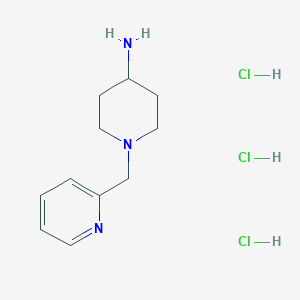
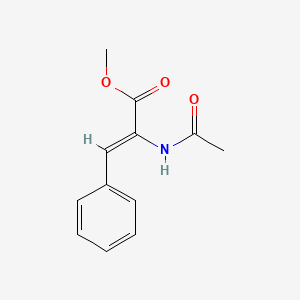

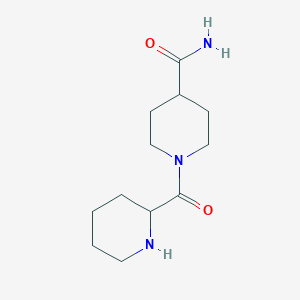
![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B3023529.png)
